2-Hydroxyheptanoic acid

Description

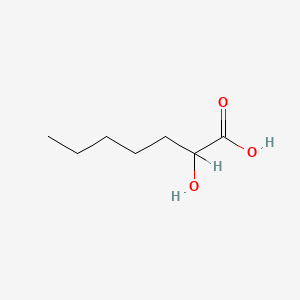

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGMMREBHCYXQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979816 | |

| Record name | 2-Hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-69-1 | |

| Record name | 2-Hydroxyheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxyheptanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxyheptanoic Acid: A Technical Guide to its Natural Occurrence in Microbial Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyheptanoic acid, a seven-carbon α-hydroxy fatty acid, has been identified as a metabolite in certain microbial species. This technical guide provides a comprehensive overview of the current knowledge regarding its natural occurrence, potential biosynthetic pathways, and detailed methodologies for its detection and quantification in microbial sources. While quantitative data on its natural abundance remains limited in publicly available literature, this guide consolidates related information to provide a foundational resource for researchers in microbiology, biotechnology, and drug development.

Introduction

2-Hydroxy fatty acids are a class of molecules with diverse biological activities and potential applications in various industries, including pharmaceuticals and specialty chemicals. This compound (2-HHpA) is a short-chain α-hydroxy fatty acid. Its presence has been reported in the bacterial genus Paraburkholderia and the protozoan Trypanosoma brucei[1]. This guide focuses on the microbial origins of 2-HHpA, exploring its likely metabolic pathways and providing detailed protocols for its study.

Natural Occurrence and Quantitative Data

While the presence of this compound has been noted in Paraburkholderia species, specific quantitative data on its concentration in naturally occurring microbial cultures is not extensively documented in peer-reviewed literature. However, to provide a quantitative context, data from a biocatalytic process for the conversion of heptane (B126788) to this compound is presented below. This demonstrates the potential for microbial or enzymatic systems to produce this compound.

| Microbial/Enzymatic System | Substrate | Product Concentration | Reference |

| Multi-enzyme cascade (including P450 monooxygenase from Pseudomonas putida) | Heptane | Not explicitly quantified in the provided abstract, but production was tracked over time. | Inferred from related biocatalysis studies. |

Note: The table above is illustrative due to the lack of direct quantitative data from natural microbial sources in the reviewed literature. The data point is derived from a study on the biocatalytic conversion of heptane, which indicates the feasibility of producing this compound.

Potential Biosynthetic Pathways

The precise biosynthetic pathway of this compound in microorganisms has not been fully elucidated. However, based on known microbial fatty acid metabolism, two primary routes are plausible:

a) α-Oxidation of Heptanoic Acid:

This pathway involves the direct hydroxylation of heptanoic acid at the alpha-carbon (C-2). This reaction is typically catalyzed by an α-dioxygenase or a related hydroxylase. Heptanoic acid itself can be an intermediate in the β-oxidation of longer-chain fatty acids or can be assimilated from the environment.

Caption: Plausible α-oxidation pathway for this compound synthesis.

b) Intermediate of Fatty Acid Metabolism:

This compound could also be an intermediate in the degradation or modification of other fatty acids. For instance, it could arise from the metabolism of longer-chain 2-hydroxy fatty acids that undergo chain shortening via β-oxidation.

The fatty acid degradation pathway in Paraburkholderia phymatum is known to involve standard β-oxidation enzymes[2]. It is conceivable that a side reaction or a substrate-promiscuous enzyme within this pathway could lead to the formation of this compound.

Caption: Hypothetical pathway via β-oxidation and subsequent hydroxylation.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of other short-chain fatty acids and hydroxy fatty acids in microbial cultures and can be applied to the study of this compound.

Microbial Cultivation

-

Culture Medium: Grow the microbial strain of interest (e.g., Paraburkholderia sp.) in a suitable liquid medium. For fatty acid analysis, a defined minimal medium is often preferred to reduce background from complex components.

-

Incubation: Incubate the culture under optimal growth conditions (temperature, aeration, pH).

-

Harvesting: Collect the culture at the desired growth phase (e.g., late exponential or stationary phase) by centrifugation at 10,000 x g for 15 minutes at 4°C. The supernatant can be analyzed for extracellular metabolites, and the cell pellet for intracellular or cell-associated compounds.

Extraction of this compound

-

Supernatant:

-

Filter the culture supernatant through a 0.22 µm filter to remove any remaining cells.

-

Acidify the supernatant to pH 2-3 with HCl.

-

Perform a liquid-liquid extraction with three volumes of a non-polar solvent such as ethyl acetate (B1210297) or diethyl ether.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Cell Pellet:

-

Wash the cell pellet twice with a sterile saline solution.

-

Lyse the cells using a suitable method (e.g., sonication, bead beating, or enzymatic lysis).

-

Acidify the cell lysate to pH 2-3 with HCl.

-

Follow the liquid-liquid extraction procedure as described for the supernatant.

-

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid and hydroxyl groups of this compound need to be derivatized to increase volatility.

-

Silylation:

-

Resuspend the dried extract in a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Incubate at 60-70°C for 30-60 minutes.

-

-

Methylation followed by Silylation:

-

First, methylate the carboxylic acid group using diazomethane (B1218177) or by heating with BF3-methanol.

-

After removing the methylation reagent, perform silylation of the hydroxyl group as described above.

-

GC-MS Quantification

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable.

-

GC Program:

-

Injector Temperature: 250°C

-

Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and specificity, monitor characteristic ions of the derivatized this compound.

-

-

Quantification:

-

Prepare a calibration curve using an authentic standard of this compound derivatized in the same manner as the samples.

-

Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) added at the beginning of the extraction process to correct for extraction losses and derivatization inefficiencies.

-

Caption: General experimental workflow for the analysis of 2-HHpA.

Conclusion

The natural occurrence of this compound in microbial sources, particularly in the genus Paraburkholderia, presents an interesting area for further research. While direct quantitative data from natural systems is currently scarce, the methodologies and potential biosynthetic pathways outlined in this guide provide a solid framework for future investigations. Elucidating the role of this compound in microbial physiology and exploring its potential applications could open new avenues in biotechnology and drug development. Further metabolomic studies on Paraburkholderia and other relevant microorganisms are warranted to quantify the natural levels of this compound and to definitively establish its biosynthetic route.

References

Biosynthesis of 2-Hydroxyheptanoic Acid in Paraburkholderia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxyheptanoic acid, a medium-chain 2-hydroxy fatty acid, holds potential as a valuable biochemical and precursor for various applications, including the synthesis of pharmaceuticals and biodegradable polymers. The genus Paraburkholderia, known for its metabolic versatility and robust enzymatic machinery, presents a promising chassis for the biotechnological production of this compound. This technical guide delineates a proposed biosynthetic pathway for this compound in Paraburkholderia, leveraging the organism's inherent fatty acid metabolism. While a dedicated pathway for this compound has not been explicitly elucidated in Paraburkholderia, this document consolidates genomic evidence, transcriptomic data, and knowledge of analogous bacterial systems to postulate a viable synthetic route. Detailed experimental protocols for pathway elucidation and characterization, along with quantitative data from related bacterial enzymes, are provided to guide future research and development in this area.

Introduction

Paraburkholderia species are Gram-negative bacteria found in diverse ecological niches, recognized for their extensive metabolic capabilities, including the degradation of aromatic compounds and the synthesis of polyhydroxyalkanoates (PHAs) from fatty acid precursors.[1] The metabolism of fatty acids in Paraburkholderia is a well-established process, primarily involving the β-oxidation pathway for degradation and the fatty acid synthesis (FAS) pathway for building lipid components.[1][2] The presence of genes encoding key enzymes for these pathways in Paraburkholderia genomes suggests a robust platform for fatty acid manipulation.[2]

The synthesis of hydroxylated fatty acids is of significant interest due to their chiral nature and utility as synthons. In bacteria, 2-hydroxylated fatty acids can be produced through several mechanisms, including the action of specific fatty acid 2-hydroxylases or as intermediates in the α-oxidation pathway.[3][4] This guide proposes a hypothetical pathway for the biosynthesis of this compound in Paraburkholderia centered on the direct 2-hydroxylation of heptanoic acid.

Proposed Biosynthetic Pathway of this compound

The proposed pathway for the synthesis of this compound in Paraburkholderia initiates from heptanoyl-CoA, an intermediate of the β-oxidation of odd-chain fatty acids. The key enzymatic step is the hydroxylation of the α-carbon (C2) of heptanoic acid or its CoA-activated form.

Caption: Proposed biosynthesis of this compound in Paraburkholderia.

This pathway hinges on the presence of a fatty acid 2-hydroxylase. While a specific gene for this enzyme acting on heptanoic acid has not been identified in Paraburkholderia, bacterial genomes are known to harbor a variety of hydroxylating enzymes, including cytochrome P450 monooxygenases, which could perform this function.[3] Transcriptomic studies of Paraburkholderia aromaticivorans have shown upregulation of fatty acid degradation pathways, indicating an active fatty acid metabolism that could be harnessed for the production of desired molecules.[5]

An alternative, though less direct, route could involve the α-oxidation of a longer-chain fatty acid, where a 2-hydroxy intermediate is formed.[4][6] However, the direct hydroxylation of heptanoic acid represents a more straightforward pathway for targeted synthesis.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound in Paraburkholderia is not available. The following table summarizes kinetic parameters of a bacterial fatty acid hydroxylase from Sphingomonas paucimobilis that acts on a range of fatty acid substrates. This data serves as a proxy for estimating the potential efficiency of a putative hydroxylase in Paraburkholderia.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Sphingomonas P450SPα | Myristic Acid (C14) | 25 ± 3 | 12.5 ± 0.8 | [3] |

| Palmitic Acid (C16) | 18 ± 2 | 10.2 ± 0.6 | [3] | |

| Stearic Acid (C18) | 15 ± 2 | 8.9 ± 0.5 | [3] |

Experimental Protocols

The following protocols provide a framework for the elucidation and characterization of the this compound biosynthesis pathway in Paraburkholderia.

Identification and Quantification of this compound

This protocol describes the extraction and analysis of fatty acids from Paraburkholderia culture using Gas Chromatography-Mass Spectrometry (GC-MS).

Caption: Workflow for GC-MS analysis of this compound.

Methodology:

-

Culture and Harvest: Grow Paraburkholderia in a suitable medium supplemented with heptanoic acid or an odd-chain fatty acid precursor. Harvest cells by centrifugation.

-

Lipid Extraction: Resuspend the cell pellet in a saponification reagent (e.g., 2 M NaOH in 50% methanol) and heat at 100°C for 30 minutes.

-

Acidification and Extraction: Cool the mixture and acidify with concentrated HCl. Extract the fatty acids with a non-polar solvent such as hexane.

-

Derivatization: Evaporate the solvent and derivatize the fatty acids to their fatty acid methyl esters (FAMEs) by heating with a methylating agent (e.g., 14% BF3-methanol) at 60°C for 15 minutes.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. The mass spectrum of the methyl ester of this compound will show characteristic fragmentation patterns that can be compared to a chemical standard.

Heterologous Expression and Characterization of a Candidate Hydroxylase

This protocol outlines the steps for identifying a candidate fatty acid 2-hydroxylase gene in Paraburkholderia and characterizing its activity.

Caption: Workflow for heterologous expression and characterization of a candidate hydroxylase.

Methodology:

-

Gene Identification: Use bioinformatics tools (e.g., BLAST) to search the genome of a Paraburkholderia strain for sequences homologous to known bacterial fatty acid hydroxylases or cytochrome P450 monooxygenases.

-

Cloning and Expression: Amplify the candidate gene by PCR and clone it into an appropriate expression vector (e.g., pET series for E. coli). Transform the construct into a suitable expression host.

-

Protein Expression and Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag purification).

-

Enzyme Assay: Perform in vitro enzyme assays with the purified protein, heptanoic acid as the substrate, and necessary cofactors (e.g., NADPH, O2).

-

Product Analysis: Analyze the reaction products by LC-MS or GC-MS to confirm the production of this compound.

Regulatory and Signaling Pathways

The regulation of fatty acid metabolism in bacteria is complex and often tied to central carbon metabolism and cellular energy status. While specific signaling pathways governing 2-hydroxy fatty acid synthesis in Paraburkholderia are unknown, it is plausible that the expression of a putative fatty acid 2-hydroxylase would be under the control of transcriptional regulators that respond to the availability of fatty acids.

Caption: Hypothetical regulatory pathway for fatty acid hydroxylation.

Further research, including transcriptomic and proteomic analyses of Paraburkholderia grown on different fatty acid substrates, is required to elucidate the specific regulatory networks involved.

Conclusion and Future Directions

This technical guide provides a foundational framework for understanding and engineering the biosynthesis of this compound in Paraburkholderia. The proposed pathway, supported by the known metabolic capabilities of this genus, offers a promising starting point for research. Future work should focus on the identification and characterization of the key fatty acid 2-hydroxylase enzyme. The experimental protocols outlined herein provide a roadmap for these investigations. A deeper understanding of the regulatory mechanisms controlling fatty acid metabolism in Paraburkholderia will be crucial for optimizing the production of this compound and other valuable fatty acid derivatives. The metabolic versatility of Paraburkholderia makes it an attractive platform for synthetic biology and metabolic engineering, and the exploration of its capabilities in producing novel hydroxy fatty acids is a promising avenue for future research and development.

References

- 1. Genome-Wide Metabolic Reconstruction of the Synthesis of Polyhydroxyalkanoates from Sugars and Fatty Acids by Burkholderia Sensu Lato Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome, metabolic pathways and characteristics of cometabolism of dibenzothiophene and the biodiesel byproduct glycerol in Paraburkholderia sp. C3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - ProQuest [proquest.com]

- 4. microbenotes.com [microbenotes.com]

- 5. Transcriptome profiling of Paraburkholderia aromaticivorans AR20-38 during ferulic acid bioconversion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Enigmatic Role of 2-Hydroxyheptanoic Acid in Trypanosoma brucei: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trypanosoma brucei, the causative agent of Human African Trypanosomiasis, exhibits a unique and highly adapted metabolic network. Within its metabolome, the presence of 2-Hydroxyheptanoic acid has been identified, yet its specific role, concentration, and metabolic pathways remain largely uncharacterized. This technical guide synthesizes the current understanding of fatty acid metabolism in T. brucei, explores the canonical pathways of 2-hydroxy fatty acid metabolism in eukaryotes, and proposes a putative pathway for this compound in this parasite. While quantitative data for this specific metabolite is currently unavailable in published literature, this document provides a framework for future research by detailing relevant experimental protocols and highlighting key enzymatic steps that require investigation. The information presented herein is intended to serve as a valuable resource for researchers dedicated to unraveling the metabolic intricacies of T. brucei and identifying novel therapeutic targets.

Introduction to Fatty Acid Metabolism in Trypanosoma brucei

Trypanosoma brucei has a complex life cycle, alternating between a mammalian host and an insect vector. This necessitates significant metabolic flexibility, particularly in lipid and fatty acid metabolism. Unlike most eukaryotes, T. brucei lacks a canonical cytosolic fatty acid synthase (FAS) type I or II system for de novo fatty acid synthesis. Instead, it relies on a set of microsomal elongases for the production of long-chain fatty acids[1][2][3][4]. The parasite can also scavenge fatty acids from its host environment[5][6]. These fatty acids are crucial for various cellular processes, including membrane biogenesis, energy production, and the synthesis of essential molecules like glycosylphosphatidylinositol (GPI) anchors for its variant surface glycoproteins (VSGs).

The Metabolite: this compound

This compound is a seven-carbon, alpha-hydroxy short-chain fatty acid. Its presence as a metabolite in Trypanosoma brucei has been confirmed through metabolomic studies. However, to date, there is a notable absence of quantitative data in the scientific literature regarding its intracellular concentration, metabolic flux, or specific enzymatic machinery involved in its synthesis and degradation within the parasite.

Putative Metabolic Pathways of this compound in Trypanosoma brucei

Based on the established metabolism of 2-hydroxy fatty acids in other eukaryotic organisms, we can propose a putative pathway for this compound in T. brucei. This proposed pathway involves biosynthesis via a hydroxylase and degradation through an alpha-oxidation pathway, likely occurring within the parasite's peroxisome-like organelles, the glycosomes.

Proposed Biosynthesis

In eukaryotes, the synthesis of 2-hydroxy fatty acids is primarily catalyzed by Fatty Acid 2-Hydroxylase (FA2H) , an iron-dependent enzyme. A search of the Trypanosoma brucei genome in databases such as TriTrypDB does not reveal a clear homolog of the mammalian FA2H. However, the presence of this compound implies the existence of an enzyme with similar functionality. This hypothetical enzyme, termed "TbFA2H-like," would catalyze the hydroxylation of heptanoic acid to form this compound.

Proposed Degradation via Alpha-Oxidation

The degradation of 2-hydroxy fatty acids in eukaryotes typically occurs via alpha-oxidation , a process that removes one carbon at a time from the carboxyl end of the fatty acid. This pathway is particularly important for branched-chain fatty acids but also acts on 2-hydroxy fatty acids. In T. brucei, this process would likely take place in the glycosomes, which are known to house some fatty acid oxidation machinery[7][8].

The key enzymatic steps in the proposed alpha-oxidation of this compound are:

-

Hydroxylation (for non-hydroxylated fatty acids) or initial substrate: In the canonical pathway for branched-chain fatty acids, the first step is hydroxylation. Since this compound is already hydroxylated, it can directly enter the subsequent step.

-

Dehydrogenation/Decarboxylation: A 2-hydroxyacyl-CoA lyase (HACL) would then act on the 2-hydroxyheptanoyl-CoA, cleaving the C1-C2 bond to produce formyl-CoA and a C6 aldehyde (hexanal).

-

Oxidation: The resulting hexanal (B45976) would be oxidized to hexanoic acid by an aldehyde dehydrogenase . Hexanoic acid can then be further metabolized.

A search of the T. brucei genome reveals a putative phytanoyl-CoA dioxygenase (UniProtKB - Q38EL9)[9], an enzyme involved in the alpha-oxidation of phytanic acid in other organisms. This suggests that at least some components of an alpha-oxidation pathway may be present in the parasite. However, a clear homolog for 2-hydroxyacyl-CoA lyase has not been identified.

Data Presentation

As of the latest literature review, there is no specific quantitative data available for the concentration or metabolic flux of this compound in Trypanosoma brucei. The following table is provided as a template for future research findings.

| Metabolite | Life Cycle Stage | Condition | Concentration (μM/10^8 cells) | Metabolic Flux (nmol/min/10^8 cells) | Reference |

| This compound | Bloodstream Form | Standard Culture | Data not available | Data not available | |

| This compound | Procyclic Form | Standard Culture | Data not available | Data not available | |

| Heptanoic Acid | Bloodstream Form | Standard Culture | Data not available | Data not available | |

| Heptanoic Acid | Procyclic Form | Standard Culture | Data not available | Data not available |

Mandatory Visualizations

Proposed Metabolic Pathway of this compound in Trypanosoma brucei

Caption: Proposed metabolic pathway for this compound in T. brucei.

General Experimental Workflow for Metabolomics in Trypanosoma brucei

Caption: A generalized workflow for untargeted metabolomics studies in T. brucei.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible study of metabolites in T. brucei. The following sections outline key methodologies adapted from published literature.

Culture of Trypanosoma brucei

-

Bloodstream Form (BSF): T. brucei BSF cells are typically cultured in HMI-9 or HMI-11 medium supplemented with 10% (v/v) heat-inactivated fetal bovine serum (FBS) at 37°C in a 5% CO₂ humidified incubator.

-

Procyclic Form (PCF): PCF cells are cultured in SDM-79 medium supplemented with 10% (v/v) FBS at 27°C.

Metabolite Extraction for LC-MS Analysis

This protocol is adapted from studies performing untargeted metabolomics on T. brucei[10].

-

Cell Harvesting and Quenching:

-

Rapidly cool a culture flask containing approximately 1 x 10⁸ cells to 0°C by swirling in a dry ice/ethanol bath for 15-30 seconds to quench metabolic activity.

-

Immediately transfer the cell suspension to a pre-chilled centrifuge tube.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C.

-

Aspirate the supernatant and wash the cell pellet with 10 mL of ice-cold phosphate-buffered saline (PBS).

-

Centrifuge again at 2,000 x g for 5 minutes at 4°C and discard the supernatant.

-

-

Extraction:

-

Resuspend the cell pellet in 1 mL of ice-cold extraction solvent (chloroform:methanol:water, 1:3:1 v/v/v).

-

Include an internal standard mixture at this stage for quality control and potential semi-quantification.

-

Vortex vigorously for 1 minute.

-

Incubate on a shaker at 4°C for 1 hour.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new microfuge tube.

-

Store extracts at -80°C until analysis.

-

GC-MS Analysis of Organic Acids

For the analysis of short-chain fatty acids like this compound, GC-MS is a suitable technique, often requiring derivatization.

-

Sample Preparation and Derivatization:

-

To the metabolite extract (or a dried aliquot), add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate hydroxyl and carboxyl groups, making the analytes volatile.

-

-

GC-MS Parameters (Example):

-

GC Column: Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 60°C, hold for 1 minute, then ramp to 325°C at 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 290°C.

-

Ion Source Temperature: 230°C.

-

Mass Range: m/z 50-600.

-

Future Directions and Conclusion

The role of this compound in Trypanosoma brucei remains an open area of investigation. The lack of quantitative data and a fully elucidated metabolic pathway presents both a challenge and an opportunity. Future research should focus on:

-

Quantitative Metabolomics: Utilizing targeted mass spectrometry approaches with synthesized standards to determine the precise intracellular concentrations of this compound and its precursors/products in different life cycle stages and under various stress conditions.

-

Enzyme Characterization: Identifying and characterizing the putative "TbFA2H-like" and "TbHACL-like" enzymes through a combination of bioinformatics, heterologous expression, and in vitro enzymatic assays.

-

Genetic Manipulation: Employing RNA interference (RNAi) or CRISPR/Cas9-based gene knockout/knockdown of candidate enzymes to assess their impact on the levels of this compound and on parasite viability.

-

Metabolic Flux Analysis: Using stable isotope-labeled precursors (e.g., ¹³C-heptanoic acid) to trace the metabolic fate of these molecules and quantify the flux through the proposed pathways.

References

- 1. Sequences and proteins that influence mRNA processing in Trypanosoma brucei: Evolutionary conservation of SR-domain and PTB protein functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Avant Garde Fatty Acid Synthesis by Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid and fatty acid metabolism in trypanosomatids [microbialcell.com]

- 6. Lipid and fatty acid metabolism in trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteomic analysis of glycosomes from Trypanosoma cruzi epimastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

- 10. orbi.uliege.be [orbi.uliege.be]

Spectroscopic Characterization of 2-Hydroxyheptanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 2-hydroxyheptanoic acid, a monohydroxy fatty acid. The document outlines the expected spectroscopic data, detailed experimental protocols for acquiring such data, and a logical workflow for the comprehensive analysis of this compound.

Introduction

This compound (C7H14O3, Molar Mass: 146.18 g/mol ) is a derivative of heptanoic acid with a hydroxyl group at the alpha position.[1] Its structure lends itself to a variety of analytical techniques for confirmation and characterization. Spectroscopic methods are paramount in elucidating the molecular structure and purity of such compounds. This guide focuses on the key spectroscopic techniques: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the anticipated quantitative data from the spectroscopic analysis of this compound. These values are based on the typical spectroscopic behavior of carboxylic acids and alpha-hydroxy acids.[2][3][4][5]

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| O-H (Alcohol) | Stretching | 3200-3550 | Broad, Strong |

| C-H (Alkyl) | Stretching | <3000 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong, Sharp |

| C-O | Stretching | 1000-1300 | Medium |

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Proton | Multiplicity | Expected Chemical Shift (ppm) | Notes |

| -COOH | Singlet | 10-12 | Broad, concentration-dependent, disappears upon D₂O exchange.[3][4] |

| -CH(OH)- | Triplet or Doublet of Doublets | ~4.0 | Coupling with adjacent CH₂ group. |

| -CH₂- (adjacent to CH(OH)) | Multiplet | ~1.6-1.7 | |

| -(CH₂)₃- | Multiplet | ~1.3 | Overlapping signals from the alkyl chain. |

| -CH₃ | Triplet | ~0.9 | Terminal methyl group. |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Carbon | Expected Chemical Shift (ppm) |

| -COOH | 160-185[3][5] |

| -CH(OH)- | 65-75 |

| -CH₂- (alkyl chain) | 20-40 |

| -CH₃ | ~14 |

Table 4: Mass Spectrometry (MS) Data

| Ion Type | Expected m/z | Notes |

| [M-H]⁻ | 145.08702 | Predicted for negative ion mode.[6] |

| [M+H]⁺ | 147.10158 | Predicted for positive ion mode.[6] |

| [M+Na]⁺ | 169.08352 | Predicted sodium adduct.[6] |

| [M-H₂O]⁺ | 129.09156 | Loss of water from the molecular ion. |

| [M-COOH]⁺ | 101 | Loss of the carboxylic acid group. |

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups (hydroxyl, carbonyl, and alkyl) in this compound.

Methodology:

-

Sample Preparation: For solid samples, a small amount of this compound is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, a mull can be prepared by grinding the sample with a few drops of Nujol. For liquid samples or solutions, a drop of the sample can be placed between two salt (NaCl or KBr) plates.[7] A solution in an IR-transparent solvent like carbon tetrachloride can also be used.[7]

-

Instrumentation: An Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer is a common instrument for this analysis.[8]

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample is then placed in the instrument, and the IR spectrum is acquired over a typical range of 4000-400 cm⁻¹.[9]

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, integration (number of protons), and multiplicity (splitting pattern) of the different proton signals.[11]

-

¹³C NMR: The carbon-13 NMR spectrum is acquired, typically with proton decoupling, to identify the number of unique carbon environments.[11]

-

2D NMR (Optional): Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons.

-

-

Data Analysis: The chemical shifts, integrals, and coupling constants are analyzed to assign the signals to the specific protons and carbons in the this compound structure.[11]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: The sample is typically dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration. For techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is injected into the LC system.[12]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used. Tandem mass spectrometry (MS/MS) can provide further structural information.[13][14]

-

Data Acquisition: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The instrument can be operated in either positive or negative ion mode.[12]

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (or pseudomolecular ion, e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The fragmentation pattern provides valuable information about the molecule's structure.[5]

Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of this compound.

References

- 1. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 6. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]

- 7. webassign.net [webassign.net]

- 8. amherst.edu [amherst.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Quantitation of α-hydroxy acids in complex prebiotic mixtures via liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Hydroxyheptanoic acid. Due to the limited availability of directly published experimental spectra for this specific molecule, the data presented herein is extrapolated from experimentally acquired data for closely related structural analogs, namely 7-Chloro-2-hydroxyheptanoic acid and 2-Hydroxyhept-6-enoic acid.[1] This approach allows for a robust and scientifically grounded prediction of the spectral characteristics of this compound, offering valuable insights for its identification and characterization in a research and development setting.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted chemical shifts (δ) for this compound are summarized in the tables below. These values are estimated based on the established influence of substituents on the chemical environment of protons and carbons in similar aliphatic acid chains.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | ~4.25 | dd | 1H | 7.5, 4.0 |

| H-3 | ~1.75 | m | 2H | |

| H-4 | ~1.40 | m | 2H | |

| H-5 | ~1.30 | m | 2H | |

| H-6 | ~1.30 | m | 2H | |

| H-7 | ~0.90 | t | 3H | 7.0 |

| OH | broad s | 1H | ||

| COOH | broad s | 1H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 (COOH) | ~180 |

| C-2 (CH-OH) | ~70 |

| C-3 (CH₂) | ~34 |

| C-4 (CH₂) | ~25 |

| C-5 (CH₂) | ~31 |

| C-6 (CH₂) | ~22 |

| C-7 (CH₃) | ~14 |

Experimental Protocols

The following is a representative experimental protocol for acquiring NMR data for 2-hydroxy acids, based on the methodologies reported for analogous compounds.[1]

NMR Spectroscopy:

-

Instrumentation: A standard NMR spectrometer operating at a frequency of, for example, 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for these types of compounds.

-

Sample Preparation: The this compound sample would be dissolved in the deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Standard acquisition parameters would be used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹³C NMR: Proton-decoupled spectra would be acquired to simplify the spectrum to single peaks for each unique carbon atom. Chemical shifts are also referenced to TMS.

-

Visualizations

To further elucidate the structural and spectral relationships, the following diagrams are provided.

Molecular Structure and Atom Numbering

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Signaling Pathway

This diagram illustrates the expected proton-proton couplings that give rise to the multiplicities observed in the ¹H NMR spectrum.

Caption: Predicted spin-spin coupling relationships for the protons in this compound.

Logical Relationship of ¹³C Chemical Shifts

This workflow illustrates the logical assignment of the ¹³C NMR signals based on the chemical environment of each carbon atom.

Caption: Logical progression of predicted ¹³C chemical shifts along the carbon backbone.

References

Theoretical Fragmentation of Underivatized 2-Hydroxyheptanoic Acid (Electron Ionization)

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Hydroxyheptanoic Acid

This guide provides a detailed overview of the expected mass spectrometric fragmentation pattern of this compound. Given the limited availability of public domain experimental spectra for the underivatized compound, this document outlines the theoretical fragmentation pathways under electron ionization (EI) based on established principles for its constituent functional groups. Additionally, a standard analytical approach via Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization is detailed, as this represents a common and practical method for such analytes.

The fragmentation of this compound (molecular weight: 146.18 g/mol ) in an EI source is dictated by the presence of a carboxylic acid and a secondary alcohol functional group. The molecular ion (M•+), with a mass-to-charge ratio (m/z) of 146, is expected to be of low abundance due to the presence of these functional groups which promote fragmentation.

The primary fragmentation mechanisms are predicted to be:

-

Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and carboxylic acids.

-

Cleavage adjacent to the hydroxyl group: Loss of the pentyl radical (•C5H11) is a highly probable fragmentation, leading to the formation of a stable, resonance-stabilized cation at m/z 75 . This is often the base peak in the mass spectra of α-hydroxy acids.

-

Cleavage adjacent to the carbonyl group: Loss of the carboxyl group (•COOH) can result in a fragment at m/z 101 .

-

-

Loss of Small Neutral Molecules:

-

Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) from the molecular ion can produce a fragment at m/z 102 .

-

Dehydration: The loss of a water molecule (H2O, 18 Da) from the molecular ion is possible, resulting in a fragment at m/z 128 .

-

Loss of Formic Acid: A rearrangement reaction leading to the elimination of formic acid (HCOOH, 46 Da) can result in a fragment at m/z 100 . This is a known fragmentation pathway for α-hydroxy acids.

-

-

Alkyl Chain Fragmentation: Fragmentation of the pentyl side chain can occur, leading to a series of hydrocarbon fragments with decreasing mass.

Quantitative Data Summary (Theoretical)

The following table summarizes the expected major fragment ions for underivatized this compound under electron ionization. The relative abundances are qualitative predictions based on the expected stability of the fragment ions.

| m/z | Proposed Fragment Ion | Neutral Loss | Predicted Relative Abundance |

| 146 | [C7H14O3]•+ (Molecular Ion) | - | Very Low |

| 128 | [C7H12O2]•+ | H2O | Low |

| 101 | [C6H13O]+ | •COOH | Medium |

| 100 | [C6H12]•+ | HCOOH | Medium |

| 75 | [C2H3O2]+ | •C5H11 | High (likely Base Peak) |

| 45 | [COOH]+ | C6H13O• | Medium |

Proposed Fragmentation Pathway Diagram

Caption: Proposed electron ionization fragmentation pathway of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the low volatility of this compound, direct analysis by GC-MS is challenging. A common practice is to increase its volatility through chemical derivatization. Silylation, which converts the acidic proton of the carboxylic acid and the proton of the hydroxyl group to trimethylsilyl (B98337) (TMS) groups, is a widely used method.

The derivatized molecule, bis(trimethylsilyl) 2-hydroxyheptanoate, has a significantly higher molecular weight, but is much more amenable to GC analysis. The fragmentation of the TMS derivative of a 2-hydroxy acid is characterized by TMS group migrations.[1][2]

Quantitative Data for TMS-Derivatized this compound

| m/z | Proposed Fragment Ion | Description |

| 190 | [(CH3)3Si-O=C(O-Si(CH3)3)-CH=CH2]+ | Characteristic fragment from TMS migration in 2-hydroxy acids[1] |

| M-15 | [M - CH3]•+ | Loss of a methyl group from a TMS moiety |

| 73 | [(CH3)3Si]+ | TMS group cation |

Experimental Protocols

The following is a representative protocol for the analysis of this compound in a biological matrix using GC-MS after derivatization.

Sample Preparation and Derivatization

-

Extraction: To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

-

Evaporation: The organic layer is transferred to a clean vial and evaporated to dryness under a gentle stream of nitrogen.

-

Derivatization: To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a solvent such as pyridine (B92270) or acetonitrile.

-

Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to ensure complete derivatization.

-

Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: Increase to 200°C at 10°C/min.

-

Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-600.

-

Experimental Workflow Diagram

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 2-Hydroxyheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and methodologies for the analysis of 2-Hydroxyheptanoic acid using Fourier Transform Infrared (FTIR) spectroscopy. This compound, a member of the alpha-hydroxy acid (AHA) family, possesses distinct functional groups that can be effectively identified and characterized by their unique vibrational signatures in the infrared spectrum. This document outlines the theoretical basis for its spectral features, presents a detailed experimental protocol for sample analysis, and provides a quantitative summary of its characteristic absorption bands.

Introduction to Infrared Spectroscopy of α-Hydroxy Acids

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules by measuring the absorption of infrared radiation.[1] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are dependent on the masses of the atoms in the bond, the bond strength, and the overall molecular structure. Consequently, the resulting IR spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.[1]

This compound (C₇H₁₄O₃) is characterized by three primary functional groups that give rise to distinct and identifiable peaks in an IR spectrum:

-

Hydroxyl Group (-OH): This group is present in two forms: as part of the carboxylic acid and as a secondary alcohol at the alpha-position. The hydroxyl group from the carboxylic acid typically appears as a very broad absorption band due to strong intermolecular hydrogen bonding.[2]

-

Carbonyl Group (C=O): The carbonyl group of the carboxylic acid functional group produces a strong and sharp absorption peak.[2]

-

Alkyl Chain (-CH₂-, -CH₃): The heptyl chain gives rise to characteristic stretching and bending vibrations of the C-H bonds.

The presence and position of these characteristic absorption bands allow for the unambiguous identification and structural elucidation of this compound.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected quantitative data for the characteristic infrared absorption bands of this compound. The data is based on the analysis of homologous α-hydroxy acids, specifically 2-hydroxyhexanoic acid, which serves as a reliable proxy due to the minimal influence of an additional methylene (B1212753) group on the primary functional group vibrations.

| Vibrational Mode | Functional Group | Wavenumber (cm⁻¹) | Intensity | Characteristics |

| O-H Stretch (Carboxylic Acid) | -COOH | 3300 - 2500 | Strong | Very broad band, often overlapping with C-H stretching vibrations, indicative of strong hydrogen bonding.[2] |

| O-H Stretch (Alcohol) | -OH | 3550 - 3200 | Medium | Broad peak, may be masked by the stronger, broader carboxylic acid O-H stretch. |

| C-H Stretch (Alkyl) | -CH₂, -CH₃ | 2960 - 2850 | Strong | Sharp, multiple peaks just below 3000 cm⁻¹. |

| C=O Stretch (Carboxylic Acid) | -COOH | 1760 - 1690 | Strong | Intense and sharp absorption, one of the most characteristic peaks in the spectrum.[2] |

| C-O Stretch | C-O | 1320 - 1210 | Medium | Associated with the carboxylic acid and alcohol functionalities.[2] |

| O-H Bend | -OH | 1440 - 1395 | Medium | In-plane bending vibration.[2] |

Experimental Protocols

The following section details the methodology for obtaining a high-quality FTIR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique. ATR-FTIR is a modern, rapid, and reliable method that requires minimal sample preparation.[3]

Instrumentation and Materials

-

Fourier Transform Infrared (FTIR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

-

This compound, solid powder.

-

Spatula.

-

Solvent for cleaning the ATR crystal (e.g., isopropanol (B130326) or ethanol).

-

Lint-free wipes.

Step-by-Step ATR-FTIR Analysis Protocol

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the computer are turned on and the appropriate software is running.

-

Allow the instrument to warm up for the manufacturer-recommended time to ensure stability.

-

-

Background Spectrum Acquisition:

-

Before analyzing the sample, a background spectrum must be collected. This spectrum measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Lower the ATR anvil or press to ensure no sample is on the crystal.

-

Initiate the background scan from the software. This typically involves 16 to 32 scans for a good signal-to-noise ratio.

-

-

Sample Preparation and Application:

-

Raise the ATR anvil.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula. Only a small amount of sample is needed to cover the crystal surface.

-

Lower the anvil and apply gentle, even pressure to ensure good contact between the sample and the ATR crystal. Consistent pressure is key for reproducible results.

-

-

Sample Spectrum Acquisition:

-

Enter the sample information into the software.

-

Initiate the sample scan. The same number of scans as the background should be used.

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum of the sample.

-

-

Data Analysis:

-

Use the software tools to identify the peak positions (wavenumbers) and their intensities.

-

Label the significant peaks corresponding to the functional groups of this compound as detailed in the data presentation table.

-

-

Cleaning:

-

After the analysis, raise the anvil and carefully remove the sample powder from the crystal surface with a clean, dry, lint-free wipe.

-

Clean the ATR crystal and the anvil tip thoroughly with a solvent-moistened wipe to remove any residual sample.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol for the ATR-FTIR analysis of a solid sample.

Caption: Workflow for ATR-FTIR analysis of a solid sample.

This guide provides the essential information for researchers, scientists, and drug development professionals to successfully perform and interpret the infrared spectroscopy analysis of this compound. The combination of quantitative data, a detailed experimental protocol, and a clear workflow diagram facilitates a comprehensive understanding of this analytical technique.

References

Physical and chemical properties of 2-Hydroxyheptanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanoic acid, also known as α-hydroxyheptanoic acid, is an alpha-hydroxy acid (AHA) derivative of heptanoic acid. Its structure features a seven-carbon chain with a hydroxyl group on the carbon atom adjacent to the carboxyl group. This bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, makes it a versatile molecule with applications in organic synthesis and potential biological significance. It is recognized as a metabolite and has been identified in organisms such as Paraburkholderia and Trypanosoma brucei[1]. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols and logical workflows.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in experimental settings, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₃ | [1][2] |

| Molecular Weight | 146.18 g/mol | [1][3] |

| CAS Number | 636-69-1 | [2][4] |

| Appearance | Solid | N/A |

| Melting Point | 65 °C | [4] |

| Boiling Point | 274.4 ± 13.0 °C (Predicted) | [4] |

| Density | 1.070 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 3.86 ± 0.21 (Predicted) | [4] |

| Solubility | Soluble in water | N/A |

| InChI | InChI=1S/C7H14O3/c1-2-3-4-5-6(8)7(9)10/h6,8H,2-5H2,1H3,(H,9,10) | [1] |

| InChIKey | RGMMREBHCYXQMA-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCC(C(=O)O)O | [1] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aliphatic chain, the proton on the carbon bearing the hydroxyl group (α-proton), and the acidic proton of the carboxyl group. The α-proton would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display seven unique carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The carbon attached to the hydroxyl group would also have a characteristic chemical shift.

-

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A strong carbonyl (C=O) stretch would be observed around 1700-1725 cm⁻¹. Another broad O-H stretching band for the alcohol group would be expected around 3200-3600 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and various fragmentation patterns corresponding to the loss of functional groups such as water, carbon monoxide, and alkyl fragments. Predicted mass-to-charge ratios for different adducts are available in databases like PubChem[5].

Experimental Protocols

Synthesis of (±)-2-Hydroxyheptanoic Acid

The synthesis of racemic this compound can be achieved through various organic synthesis routes. A common approach involves the α-hydroxylation of a heptanoic acid derivative. The following is a generalized protocol based on established chemical transformations.

Materials:

-

Heptanoyl chloride

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄)

-

Aqueous sodium bicarbonate (NaHCO₃)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Sodium hydroxide (B78521) (NaOH)

Procedure:

-

α-Bromination: Heptanoyl chloride is subjected to Hell-Volhard-Zelinsky reaction conditions. This typically involves reacting the acid chloride with a brominating agent like N-bromosuccinimide in an inert solvent such as carbon tetrachloride, often with a radical initiator. This step yields 2-bromoheptanoyl chloride.

-

Hydrolysis of the Acid Chloride: The resulting 2-bromoheptanoyl chloride is carefully hydrolyzed to 2-bromoheptanoic acid. This is typically achieved by reacting it with water.

-

Nucleophilic Substitution: The 2-bromoheptanoic acid is then subjected to nucleophilic substitution with a hydroxide source, such as aqueous sodium hydroxide. This reaction displaces the bromide ion with a hydroxyl group, forming the sodium salt of this compound.

-

Acidification and Extraction: The reaction mixture is acidified with a strong acid like hydrochloric acid to protonate the carboxylate, yielding this compound. The product is then extracted from the aqueous solution using an organic solvent such as diethyl ether.

-

Drying and Purification: The organic extract is dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography.

Visualizations

Logical Workflow for the Synthesis of (±)-2-Hydroxyheptanoic Acid

Caption: A generalized workflow for the synthesis of racemic this compound.

Biological and Pharmaceutical Relevance

Alpha-hydroxy acids are a class of compounds with significant interest in dermatology and pharmacology. While specific research on this compound is not as extensive as for other AHAs like glycolic or lactic acid, its structural similarity suggests potential applications. Furthermore, the presence of a chiral center at the second carbon position means that (R)- and (S)-enantiomers of this compound exist, which could have distinct biological activities. Research into 2-hydroxylated fatty acids has suggested their potential as anti-proliferative agents and their role in modulating chemosensitivity in cancer cells.

Conclusion

This compound is a valuable molecule for synthetic and research applications. Its physical and chemical properties are well-defined, providing a solid foundation for its use in various experimental contexts. The ability to synthesize this compound through established organic chemistry protocols allows for its further investigation in fields ranging from materials science to drug discovery. The potential for stereospecific synthesis of its enantiomers opens up avenues for exploring its chiral-dependent biological functions, which could be a promising area for future research.

References

- 1. This compound | C7H14O3 | CID 2750949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2r-Hydroxyheptanoic acid | C7H14O3 | CID 7054560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 636-69-1 [chemicalbook.com]

- 5. PubChemLite - this compound (C7H14O3) [pubchemlite.lcsb.uni.lu]

A Technical Guide to the Thermochemical Analysis of 2-Hydroxyheptanoic Acid: Methodologies and Data Scarcity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A comprehensive review of scientific literature reveals a notable absence of publicly available experimental or computationally derived thermochemical data for 2-Hydroxyheptanoic acid. This guide, therefore, serves a dual purpose: to highlight this data gap and to provide a robust framework of established methodologies that can be employed to determine the essential thermochemical properties of this and similar alpha-hydroxy acids. For researchers in drug development and chemical synthesis, understanding the thermochemical characteristics—such as enthalpy of formation, entropy, and heat capacity—is crucial for predicting reaction spontaneity, optimizing process conditions, and ensuring product stability. This document outlines the standard experimental and computational protocols necessary for acquiring this vital data.

Thermochemical Data for this compound

Direct experimental values for the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity (Cp) of this compound are not readily found in the current body of scientific literature. To facilitate future research and data deposition, the following table indicates the typical parameters and units that would be reported.

| Thermochemical Property | Symbol | Value | Units | Method of Determination |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°(g) | Not Available | kJ·mol⁻¹ | Combustion Calorimetry / Computational |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°(l) | Not Available | kJ·mol⁻¹ | Combustion Calorimetry / Computational |

| Standard Molar Enthalpy of Formation (solid) | ΔfH°(s) | Not Available | kJ·mol⁻¹ | Combustion Calorimetry / Computational |

| Standard Molar Entropy (solid) | S°(s) | Not Available | J·mol⁻¹·K⁻¹ | Adiabatic Calorimetry / DSC |

| Molar Heat Capacity (solid) | Cp(s) | Not Available | J·mol⁻¹·K⁻¹ | Differential Scanning Calorimetry (DSC) |

Experimental Protocols for Thermochemical Characterization

The following sections detail the generalized experimental procedures for determining the key thermochemical properties of a solid organic acid like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound is typically derived from its enthalpy of combustion, which can be precisely measured using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Materials:

-

High-purity sample of this compound

-

Benzoic acid (standard for calibration)

-

Oxygen (high purity)

-

Fuse wire (e.g., nickel-chromium)

-

Distilled water

-

Bomb calorimeter apparatus

Procedure:

-

Calorimeter Calibration:

-

A pellet of benzoic acid (approximately 1 g, weighed to ±0.1 mg) is placed in the crucible of the bomb.

-

A fuse wire of known length is attached to the electrodes, touching the surface of the pellet.

-

The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter's insulated bucket.

-

The system is allowed to reach thermal equilibrium. The initial temperature is recorded.

-

The sample is ignited via an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

-

The heat capacity of the calorimeter (Ccal) is calculated using the known enthalpy of combustion of benzoic acid (-26.434 kJ·g⁻¹).[1][2]

-

-

Sample Measurement:

-

The procedure is repeated with a pellet of this compound (approximately 0.8-1.2 g, weighed precisely).

-

The heat released by the combustion of the sample (qcomb) is calculated from the measured temperature change (ΔT) and the calorimeter's heat capacity (qcal = Ccal × ΔT).[3][4][5]

-

Corrections are made for the heat released by the combustion of the fuse wire.

-

The constant volume heat of combustion (ΔUcomb) is calculated per mole of the sample.

-

The standard enthalpy of combustion (ΔHcomb°) is then calculated from ΔUcomb using the relationship ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, from the measured ΔHcomb° and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

-

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

Objective: To measure the molar heat capacity (Cp) of this compound as a function of temperature.

Materials:

-

High-purity sample of this compound

-

Sapphire standard (for calibration)

-

DSC instrument

-

Hermetically sealed aluminum pans

Procedure:

-

Instrument Calibration: The temperature and heat flow of the DSC instrument are calibrated using standard materials with known melting points and enthalpies of fusion (e.g., indium).

-

Baseline Measurement: An empty sample pan and an empty reference pan are placed in the DSC cell. The temperature is scanned over the desired range (e.g., -50 °C to 100 °C) to obtain a baseline heat flow curve.

-

Sapphire Measurement: A sapphire standard of known mass is placed in the sample pan. The temperature program is repeated to measure the heat flow required to heat the standard.

-

Sample Measurement: The sapphire is replaced with a precisely weighed sample of this compound. The same temperature program is run.

-

Calculation of Heat Capacity: The heat capacity of the sample (Cp,sample) at a given temperature is calculated using the following equation:

Cp,sample = ( (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) ) × (msapphire / msample) × Cp,sapphire

where DSC values are the heat flow signals and m values are the masses.

Computational Thermochemistry Workflow

In the absence of experimental data, computational chemistry provides a powerful tool for predicting thermochemical properties. High-accuracy composite methods like Gaussian-3 (G3) theory and its variants (e.g., G3MP2) are well-established for this purpose.[6][7][8]

Objective: To calculate the gas-phase enthalpy of formation and other thermochemical properties of this compound.

Computational Workflow:

-

Geometry Optimization: The 3D molecular structure of this compound is optimized at a lower level of theory, typically using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry using methods like MP2 and QCISD(T) with larger basis sets.

-

G3MP2 Energy Calculation: The final G3MP2 total energy is computed by combining the energies from the different levels of theory along with empirical corrections.

-

Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is calculated using an atomization or isodesmic reaction scheme, where the G3MP2 energies of the molecule and its constituent atoms (or reference molecules in an isodesmic reaction) are used.

Visualized Workflow for Thermochemical Analysis

The following diagram illustrates a general workflow for the experimental determination of the thermochemical properties of an organic acid.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scienceready.com.au [scienceready.com.au]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. researchgate.net [researchgate.net]

- 7. A Method for Calculating the Heats of Formation of Medium-Sized and Large-Sized Molecules [scirp.org]

- 8. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2-Hydroxyheptanoic Acid: A Technical Guide for Researchers

For Immediate Release

Understanding the Solubility Profile of 2-Hydroxyheptanoic Acid

This compound, a member of the alpha-hydroxy acid (AHA) family, possesses both a hydrophilic carboxylic acid group and a hydroxyl group, along with a moderately long hydrophobic heptyl chain. This amphiphilic nature suggests its solubility will be highly dependent on the polarity of the solvent.

While specific quantitative data is pending experimental determination, a qualitative assessment and data from similar molecules provide a strong predictive foundation. Heptanoic acid, the parent carboxylic acid, is sparingly soluble in water but exhibits high solubility in organic solvents such as ethanol, ether, and chloroform.[1] The addition of a hydroxyl group in the alpha position, as in this compound, is expected to increase its polarity and enhance its solubility in polar organic solvents.

For a longer-chain alpha-hydroxy acid, 2-hydroxydecanoic acid, approximate solubility data is available, offering a useful, albeit imperfect, proxy.

Table 1: Qualitative and Analogous Solubility Data

| Solvent Class | Solvent | Expected Solubility of this compound | Analogous Data: 2-Hydroxydecanoic Acid Solubility[2] | Analogous Data: Heptanoic Acid Solubility[1] |

| Alcohols | Methanol, Ethanol | High | ~2.5 mg/mL in ethanol | Highly soluble in ethanol |

| Ketones | Acetone, Methyl Ethyl Ketone | High | Not available | Not available |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Not available | Highly soluble in ether |

| Esters | Ethyl Acetate | Moderate | Not available | Not available |

| Amides | Dimethylformamide (DMF) | High | ~20 mg/mL | Not available |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | High | ~20 mg/mL | Not available |

| Halogenated | Chloroform, Dichloromethane | Moderate | Not available | Highly soluble in chloroform |

| Apolar | Hexane, Toluene | Low | Not available | Not available |

Disclaimer: The expected solubility is a qualitative prediction. Actual quantitative values must be determined experimentally.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the precise solubility of this compound, two robust experimental protocols are detailed below: a gravimetric method for isothermal measurements and a dynamic method for determining temperature-dependent solubility.

Gravimetric Method for Isothermal Solubility Determination

This method is a straightforward and reliable technique for determining the solubility of a solid solute in a solvent at a constant temperature.

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

Phase Separation: Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., vacuum oven, rotary evaporator) until a constant weight of the dissolved solid is achieved.

-

Calculation: The solubility is calculated as the mass of the dried solid per volume of the solvent (e.g., g/100 mL) or can be converted to other units such as molarity or mole fraction.

Solid-Liquid Equilibrium (SLE) Determination by Cooling/Heating Method

This dynamic method allows for the determination of the solubility of a compound over a range of temperatures.

Methodology:

-

Mixture Preparation: Prepare several samples with known mole fractions of this compound in the chosen organic solvent in sealed glass vials.

-

Heating and Dissolution: Heat the vials in a controlled temperature bath with stirring until all the solid this compound is completely dissolved, forming a homogeneous solution.

-

Controlled Cooling and Observation: Slowly cool the solution at a constant rate (e.g., 0.5 K/min) while continuously stirring.

-